molecular formula C10H10ClN3O B1455676 4-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole CAS No. 1338689-28-3

4-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole

Cat. No.: B1455676
CAS No.: 1338689-28-3
M. Wt: 223.66 g/mol
InChI Key: NWOBEPZQQAZXFH-UHFFFAOYSA-N
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Description

4-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C10H10ClN3O and its molecular weight is 223.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(chloromethyl)-1-(2-methoxyphenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-15-10-5-3-2-4-9(10)14-7-8(6-11)12-13-14/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOBEPZQQAZXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole is a synthetic compound belonging to the triazole family, characterized by its unique structural features that contribute to its biological activity. Triazoles are known for their diverse pharmacological properties, making them valuable in medicinal chemistry and drug development. This article explores the biological activity of this specific triazole compound, highlighting research findings, case studies, and potential applications.

  • Molecular Formula : C11H12ClN3O
  • Molecular Weight : 237.69 g/mol
  • CAS Number : 1249743-11-0
  • Appearance : Typically a colorless to yellow liquid.
  • Solubility : Highly soluble in water.

The biological activity of 4-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The chloromethyl group enhances its reactivity, allowing for potential covalent interactions with target biomolecules.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various triazole compounds against a range of pathogens, revealing that derivatives similar to 4-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
4-(Chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazoleE. coli32 µg/mL
4-(Chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazoleS. aureus16 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Line : MCF-7 (breast cancer)
  • IC50 Value : 5 µM

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimalarial Activity

Recent studies have explored the potential antimalarial effects of triazole derivatives. Compounds structurally related to 4-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole were tested against Plasmodium falciparum, showing promising results:

  • In vitro IC50 : <5 µM against chloroquine-resistant strains.
  • In vivo Efficacy : Reduced parasitemia in murine models.

Study on Antimicrobial Efficacy

A comprehensive study evaluated a series of triazole derivatives for their antimicrobial activity against common pathogens. The results indicated that those with methoxy and chloromethyl substitutions exhibited enhanced activity compared to unsubstituted analogs.

Research on Anticancer Properties

A detailed investigation into the anticancer properties of triazoles highlighted the role of structural modifications in enhancing efficacy against cancer cell lines. The presence of the methoxy group was found to significantly improve cytotoxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole
Reactant of Route 2
4-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole

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